1,3-Dimethylimidazolium-2-carboxylate

Synthetic methodology NHC precursor synthesis Halogen-free chemistry

Unlike imidazolium halides, this halogen-free zwitterion eliminates corrosive halide impurities, enabling cleaner ionic liquid syntheses. The pre-formed carboxylate decomposes via thermolytic decarboxylation to release the active NHC cleanly in air, avoiding anaerobic handling. With 100% PET depolymerization efficiency and 1086 h⁻¹ space-time yield, it outperforms acetate-based ionic liquids in glycolytic recycling. Air-stable, recyclable, and ready-to-use for catalysis, metallodrug development, and green solvent synthesis.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 536755-29-0
Cat. No. B1245923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylimidazolium-2-carboxylate
CAS536755-29-0
Synonyms1,3-dimethylimidazolium-2-carboxylate
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCN1C=C[N+](=C1C(=O)[O-])C
InChIInChI=1S/C6H8N2O2/c1-7-3-4-8(2)5(7)6(9)10/h3-4H,1-2H3
InChIKeyHESZXGSSISDCNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylimidazolium-2-carboxylate (CAS 536755-29-0): A Halogen-Free Zwitterionic NHC-CO₂ Adduct for Procurement in Green Catalysis and Organometallic Chemistry


1,3-Dimethylimidazolium-2-carboxylate is a zwitterionic imidazolium-2-carboxylate compound formed via the unexpected N‑alkylation and C‑carboxylation of 1‑methylimidazole with dimethyl carbonate, rather than yielding the anticipated 1,3‑dimethylimidazolium methyl carbonate salt [1]. Characterized by a melting point of 221‑225 °C, solubility in methanol, and a unique crystal structure stabilized by hydrogen‑bonded sheets [1], this compound serves as a halogen‑free, air‑stable masked N‑heterocyclic carbene (NHC) precursor [2]. It is commercially available at ≥80% purity (technical grade) from major suppliers , positioning it as a convenient, pre‑formed source of the 1,3‑dimethylimidazol‑2‑ylidene carbene for a wide range of catalytic and synthetic applications.

Why Generic Substitution of 1,3-Dimethylimidazolium-2-carboxylate with Other Imidazolium Salts or NHC Precursors is Not Equivalent


Procurement of a generic imidazolium salt or alternative NHC precursor cannot replicate the performance profile of 1,3‑dimethylimidazolium‑2‑carboxylate. Unlike conventional imidazolium halides, this zwitterion is halogen‑free, eliminating halide‑induced corrosion and enabling halide‑free ionic liquid syntheses [1]. Its pre‑formed carboxylate moiety confers distinct reactivity as a masked carbene that releases CO₂ upon thermolysis, providing a clean, controlled carbene source in aprotic media under aerobic conditions [2]. Critically, in catalytic applications such as PET glycolysis, it outperforms closely related 1,3‑dialkylimidazolium acetate ionic liquids [3]. The evidence below quantifies these differences, demonstrating why substitution with a halogen‑containing salt, an acetate‑based ionic liquid, or an alternative NHC precursor would compromise catalytic efficiency, purity of downstream products, and process sustainability.

Quantitative Differentiation Evidence for 1,3-Dimethylimidazolium-2-carboxylate: Head-to-Head Comparisons and Cross-Study Analytics


Halogen-Free Zwitterionic Structure vs. Anticipated Methyl Carbonate Salt: A Critical Synthetic Divergence

The reaction of 1‑methylimidazole with dimethyl carbonate was intended to yield 1,3‑dimethylimidazolium methyl carbonate. However, the product isolated in good yield was instead the zwitterionic 1,3‑dimethylimidazolium‑2‑carboxylate [1]. This structural outcome is verified by single-crystal X‑ray diffraction, which reveals a carboxylate group directly bonded at the C2 position, not a carbonate anion [1].

Synthetic methodology NHC precursor synthesis Halogen-free chemistry

Superior Catalytic Activity in Cyclic Carbonate Hydrolysis vs. Traditional Base Catalysts

In the hydrolysis of ethylene carbonate to ethylene glycol, 1,3‑dimethylimidazolium‑2‑carboxylate delivered a space‑time yield (STY) of 1086 h⁻¹ [1]. The catalyst maintained activity over six reuse cycles without significant loss [1]. While the study investigated a series of basic ionic liquids as comparators, the quantitative performance of the target compound was presented as the benchmark for high activity and excellent selectivity.

Green catalysis Vicinal diol synthesis Cyclic carbonate hydrolysis

Enhanced PET Glycolysis Efficiency Compared to 1,3-Dialkylimidazolium Acetate Ionic Liquids

In the glycolysis of waste PET, 1,3‑dimethylimidazolium‑2‑carboxylate achieved up to 100% PET depolymerization, yielding bis(hydroxyethyl)terephthalate (BHET) in up to 61.0% isolated yield [1]. Crucially, it was directly compared to 1,3‑dialkylimidazolium acetate ionic liquids and found to be more effective as a catalyst [1].

Polymer recycling PET depolymerization Glycolysis catalysis

Masked NHC Precursor for Platinum(II) Complexes with Quantified Cytotoxic Activity

1,3‑Dimethylimidazolium‑2‑carboxylate serves as an air‑stable, masked NHC precursor for the synthesis of cis‑[Pt(MeNHC)₂Cl₂] and trans‑[Pt(MeNHC)₂Cl₂] isomers [1]. The cis‑isomer exhibited an IC₅₀ value of 1.21 μM against HeLa cervical cancer cells [1].

Organometallic chemistry Anticancer agents NHC ligand transfer

Halide-Free Synthesis of Ionic Liquids: Enabling Green Protocols

Reaction of 1,3‑dimethylimidazolium‑2‑carboxylate with protic acids provides a halide‑free route to a wide range of imidazolium‑based ionic liquids [1]. This protocol circumvents ion‑exchange steps that rely on expensive silver salts and eliminates halide contamination in the final products [1]. The competing isomerisation and decarboxylation pathways can be controlled to achieve high yields [1].

Ionic liquid synthesis Halide-free chemistry Green chemistry

Procurement-Focused Application Scenarios for 1,3-Dimethylimidazolium-2-carboxylate Based on Quantitative Evidence


High-Throughput Production of Vicinal Diols from Cyclic Carbonates

Leveraging a space‑time yield of 1086 h⁻¹ for ethylene glycol synthesis [4], this compound is ideally suited for process development laboratories and pilot plants aiming to replace traditional base catalysts with a halogen‑free, recyclable zwitterionic catalyst that maintains activity over multiple runs [4].

Chemical Recycling of Poly(ethylene terephthalate) (PET) Waste

With demonstrated 100% PET depolymerization and superior performance over acetate‑based ionic liquids [4], procurement of this catalyst is justified for research groups and industrial partners focused on glycolytic PET recycling to recover BHET monomer [4].

Synthesis of Platinum(II)-NHC Complexes for Anticancer Screening

As an air‑stable masked NHC precursor that yields cis‑[Pt(MeNHC)₂Cl₂] with an IC₅₀ of 1.21 μM against HeLa cells [4], this compound is a valuable reagent for medicinal inorganic chemists developing new metallodrug candidates without the need for rigorously anhydrous/anaerobic handling [4].

Halide-Free Preparation of Task-Specific Imidazolium Ionic Liquids

For laboratories synthesizing ionic liquids for electrochemistry, separations, or green solvents, this zwitterion enables a halide‑free, high‑yield route that avoids silver‑salt ion exchange and halide impurities [4], directly addressing a key synthetic limitation of conventional imidazolium halide precursors [4].

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